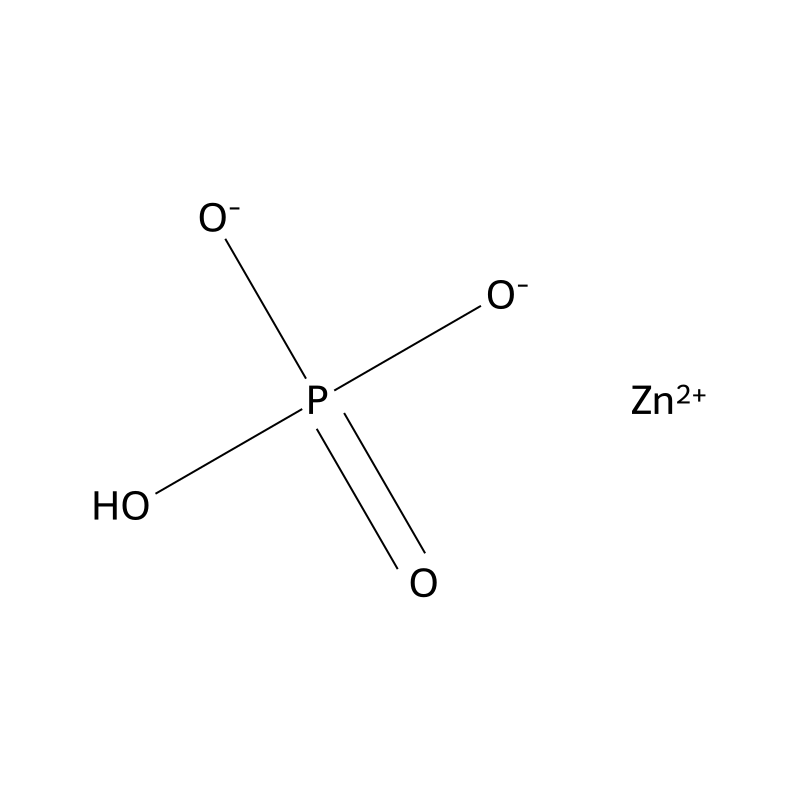

Zinc hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Zinc hydrogen phosphate, ZnHPO4, is an inorganic compound primarily utilized as a reactive intermediate and a functional precursor in various industrial and scientific applications. Unlike the more commonly known and relatively inert zinc phosphate (Zn3(PO4)2), zinc hydrogen phosphate is distinguished by the presence of an acidic proton. This feature imparts specific reactivity, making it a critical component in acid-base setting cements and a key precursor for the controlled thermal synthesis of other phosphate materials, such as zinc pyrophosphate (Zn2P2O7). Its utility is therefore defined by its chemical transformability, a characteristic not shared by its more stable zinc phosphate counterparts.

References

Substituting Zinc Hydrogen Phosphate (ZnHPO4) with the more common zinc phosphate (Zn3(PO4)2) or zinc oxide (ZnO) will lead to process failure in applications requiring controlled thermal decomposition or in-situ acid-base reactions. ZnHPO4 is specifically procured for its ability to decompose into zinc pyrophosphate (Zn2P2O7) at elevated temperatures, a transformation that standard zinc phosphate does not undergo in the same manner. Furthermore, in cementitious systems, the acidic proton of ZnHPO4 is essential for initiating the setting reaction with basic components like zinc oxide; neither zinc phosphate nor zinc oxide alone can provide this specific acid-base reactivity, leading to a failure to form the intended matrix.

References

Precursor Suitability: Defined Thermal Pathway to Zinc Pyrophosphate

Zinc hydrogen phosphate is a direct precursor for producing zinc pyrophosphate (Zn2P2O7), a compound used as a pigment and in gravimetric analysis. Thermal decomposition of compounds like zinc ammonium phosphate (a related hydrogen phosphate precursor) yields zinc pyrophosphate through the loss of ammonia and water. In contrast, standard zinc orthophosphate (Zn3(PO4)2) is already a thermally stable orthophosphate and requires significantly higher temperatures (melting point ~900 °C) for phase transitions, rather than a direct conversion to pyrophosphate. This makes ZnHPO4 the required starting material for processes needing controlled, lower-temperature generation of pure zinc pyrophosphate.

| Evidence Dimension | Thermal Transformation Product |

| Target Compound Data | Decomposes to form Zinc Pyrophosphate (Zn2P2O7) |

| Comparator Or Baseline | Zinc Phosphate (Zn3(PO4)2): Thermally stable, melts at approx. 900 °C without direct conversion to pyrophosphate. |

| Quantified Difference | Qualitative difference in decomposition pathway and product. |

| Conditions | Heating / Calcination |

For synthesizing zinc pyrophosphate materials, using ZnHPO4 is a direct and efficient route, whereas substituting with Zn3(PO4)2 would fail to produce the target compound under similar thermal conditions.

Processability in Cements: Essential Acidity for Setting Reactions

The functionality of zinc phosphate cements relies on an acid-base reaction between an acidic liquid (traditionally phosphoric acid) and a basic powder (zinc oxide). Zinc hydrogen phosphate provides the necessary acidic component (HPO4²⁻) in a solid, handleable form. This allows for formulation of 'water-activated' or single-powder systems where the setting reaction is initiated by adding water. The comparator, neutral zinc phosphate (Zn3(PO4)2), lacks this available proton and is essentially the *product* of the setting reaction, not a reactant. Therefore, substituting ZnHPO4 with Zn3(PO4)2 in a cement formulation designed to react with a base like ZnO would prevent the acid-base setting mechanism entirely.

| Evidence Dimension | Reactivity in Cement Formation |

| Target Compound Data | Acts as the solid acid component, reacting with bases (e.g., ZnO) to set. |

| Comparator Or Baseline | Zinc Phosphate (Zn3(PO4)2): Is the reaction product; inert in this context and does not initiate setting. |

| Quantified Difference | Qualitative difference: active reactant vs. inert product. |

| Conditions | Aqueous slurry, formulation with a basic oxide. |

For formulators of specialty cements (e.g., dental, industrial), ZnHPO4 is the correct choice for providing controlled, solid-state acidity, whereas Zn3(PO4)2 is a non-functional substitute for this purpose.

Solubility & Bioavailability: Differentiated Role in Aqueous Environments

The solubility of zinc phosphates dictates their function as corrosion inhibitors and their biological interaction. Standard zinc phosphate (Zn3(PO4)2) is characterized by its very low solubility, which is fundamental to its role in forming stable, passive layers in anti-corrosion coatings. In contrast, zinc hydrogen phosphate (ZnHPO4) exhibits different solubility behavior and exists as a neutral aqueous complex, ZnHPO4(0)(aq), which has been identified as a key species in zinc transport and toxicity to microorganisms. The solubility product (Ksp) for hydrated zinc phosphate (Hopeite, Zn3(PO4)2·4H2O) is extremely low, with a log Ksp of -35.72. This significant difference in solubility and aqueous speciation means ZnHPO4 is more suitable for applications requiring controlled release of soluble zinc and phosphate, while Zn3(PO4)2 is selected for creating highly stable, insoluble barrier coatings.

| Evidence Dimension | Aqueous Behavior |

| Target Compound Data | Forms a soluble, neutral aqueous complex (ZnHPO4(0)(aq)) relevant to bioavailability. |

| Comparator Or Baseline | Zinc Phosphate Tetrahydrate (Zn3(PO4)2·4H2O): Extremely low solubility, with a reported log Ksp of -35.72. |

| Quantified Difference | Vastly different solubility profiles and aqueous speciation. |

| Conditions | Aqueous solution at 25°C. |

Buyers requiring a sparingly soluble source for passive coatings should select Zn3(PO4)2, while those needing a more bioavailable or reactive form for controlled release or biological systems should procure ZnHPO4.

Precursor for Specialty Pigments and Catalysts

Zinc hydrogen phosphate is the specified precursor for the synthesis of zinc pyrophosphate (Zn2P2O7) via controlled thermal decomposition. This route is essential for producing high-purity pyrophosphate powders used as white pigments or as catalyst components, where the final crystalline phase is critical for performance.

Formulation of Water-Set or Single-Component Phosphate Cements

This compound is the ideal choice for developing advanced cementitious systems where setting is triggered by the addition of water. By acting as a solid acid that reacts with a basic oxide powder (like ZnO) upon hydration, it enables the formulation of stable, pre-mixed powders for dental, medical, or industrial applications that require simplified handling and controlled setting times.

Component in Biologically Active Formulations

Due to its distinct solubility and formation of the neutral ZnHPO4(0)(aq) complex, this compound is suited for applications requiring a controlled release of bioavailable zinc and phosphate. This includes its use in specialty fertilizers, antimicrobial formulations, or as a component in biocompatible materials where interaction with biological systems is intended and must be precisely controlled.

References

- [1] Wikipedia contributors. Zinc pyrophosphate. Wikipedia, The Free Encyclopedia.

- [2] Dental Education Hub. "Zinc Phosphate cement: An overview." 2020.

- [3] Pocket Dentistry. "Other dental cements." 2015.

- [4] Stookey, K. R., et al. "Influence of pH and inorganic phosphate on toxicity of zinc to Arthrobacter sp. isolated from heavy-metal-contaminated sediments." Environmental science & technology 44.19 (2010): 7433-7438.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

General Manufacturing Information

Dates

Explore Compound Types